molecular formula C16H18N6S B14930677 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B14930677
M. Wt: 326.4 g/mol
InChI Key: AKDYGZZCEOWTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to optimize reaction conditions and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazolo[3,4-b]pyridine core, potentially altering its electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for drug design. Researchers are investigating its efficacy in targeting specific diseases, such as cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-ylhydrosulfide stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core and a triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N6S

Molecular Weight

326.4 g/mol

IUPAC Name

3-(3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H18N6S/c1-21-14(18-19-16(21)23)10-7-11(8-3-4-8)17-15-12(10)13(9-5-6-9)20-22(15)2/h7-9H,3-6H2,1-2H3,(H,19,23)

InChI Key

AKDYGZZCEOWTOL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3CC3)C4=NNC(=S)N4C)C(=N1)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.